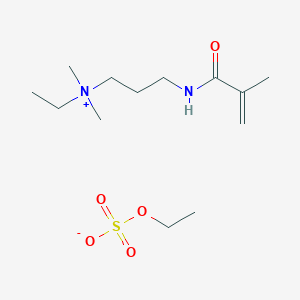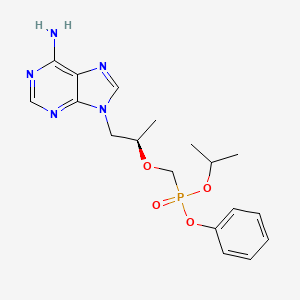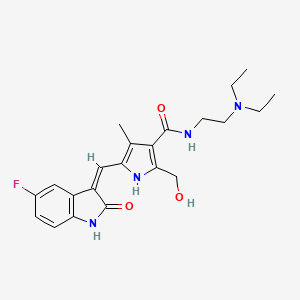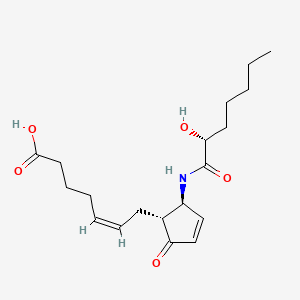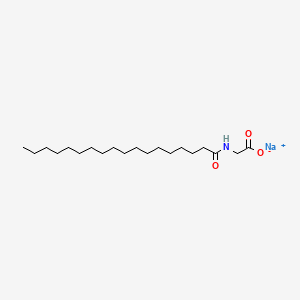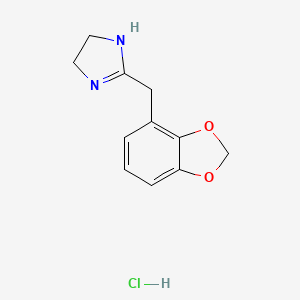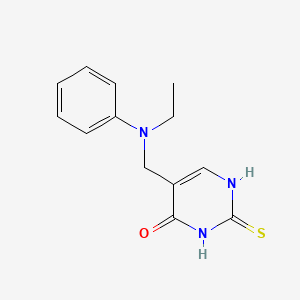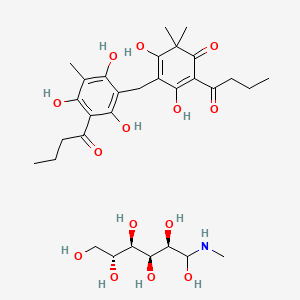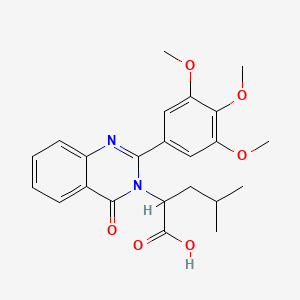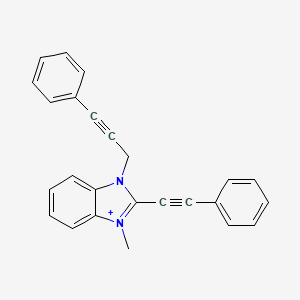
AZB-002 cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZB-002 cation, also known as 1H-benzimidazolium, 1-methyl-2-(2-phenylethynyl)-3-(3-phenyl-2-propyn-1-yl)-, tetrafluoroborate (1-), is a chemical compound with the molecular formula C25H19N2.BF4. It is an achiral molecule with a molecular weight of 434.236
Preparation Methods
The synthesis of AZB-002 cation involves several steps. One common method includes the reaction of 1-methyl-2-(2-phenylethynyl)-1H-benzimidazole with 3-phenyl-2-propyn-1-yl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and reaction times of 12 to 24 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
AZB-002 cation undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, temperatures ranging from -20°C to 80°C, and reaction times from a few minutes to several hours. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AZB-002 cation has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of AZB-002 cation involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
AZB-002 cation can be compared with other similar compounds, such as:
1-methyl-2-(2-phenylethynyl)-1H-benzimidazole: This compound shares a similar core structure but lacks the additional substituents present in this compound.
3-phenyl-2-propyn-1-yl bromide: This compound is a key intermediate in the synthesis of this compound and has similar reactivity.
Tetrafluoroboric acid: This compound is used to form the tetrafluoroborate salt of this compound and has similar chemical properties.
The uniqueness of this compound lies in its specific combination of substituents and its resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
CAS No. |
255716-40-6 |
|---|---|
Molecular Formula |
C25H19N2+ |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethynyl)-3-(3-phenylprop-2-ynyl)benzimidazol-1-ium |
InChI |
InChI=1S/C25H19N2/c1-26-23-16-8-9-17-24(23)27(20-10-15-21-11-4-2-5-12-21)25(26)19-18-22-13-6-3-7-14-22/h2-9,11-14,16-17H,20H2,1H3/q+1 |
InChI Key |
WXNGZFKGHYQIAH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(N(C2=CC=CC=C21)CC#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


